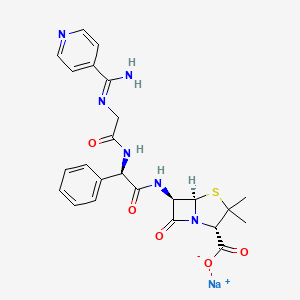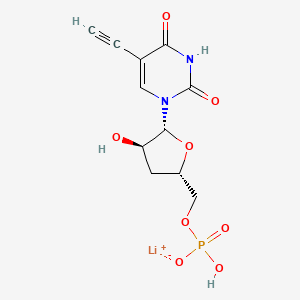
UNII-D7L2J8KXP4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UNII-D7L2J8KXP4 is a compound that features a tetrazole ring, a pyridine ring, and a carboxamide group. Tetrazoles are known for their unique chemical properties and are often used as bioisosteres for carboxylic acids in medicinal chemistry . The presence of the tetrazole ring imparts significant stability and resistance to metabolic degradation, making it a valuable component in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNII-D7L2J8KXP4 typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a nitrile with sodium azide in the presence of a catalyst such as nickel(II) oxide nanoparticles . This method is advantageous due to its high yield, short reaction time, and the ability to reuse the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly catalysts and solvents is emphasized to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
UNII-D7L2J8KXP4 can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the pyridine ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the tetrazole or pyridine rings .
Scientific Research Applications
UNII-D7L2J8KXP4 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of UNII-D7L2J8KXP4 involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific pathways, leading to the desired biological effects . The compound’s stability and resistance to metabolic degradation enhance its efficacy and duration of action .
Comparison with Similar Compounds
Similar Compounds
Tetrazole derivatives: Compounds like 5-substituted tetrazoles and 1H-tetrazoles share similar structural features and chemical properties.
Pyridine derivatives: Compounds such as 2-aminopyridine and 2-chloropyridine have similar pyridine ring structures.
Uniqueness
UNII-D7L2J8KXP4 is unique due to its combination of a tetrazole ring and a pyridine ring, which imparts distinct chemical and biological properties. Its stability, resistance to metabolic degradation, and ability to mimic carboxylic acids make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
83282-09-1 |
|---|---|
Molecular Formula |
C8H7N6NaO |
Molecular Weight |
226.17 g/mol |
IUPAC Name |
sodium;6-methyl-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H8N6O.Na/c1-5-3-2-4-6(9-5)7(15)10-8-11-13-14-12-8;/h2-4H,1H3,(H2,9,10,11,12,13,14,15);/q;+1/p-1 |
InChI Key |
RYUBOCZNGCDGOU-UHFFFAOYSA-M |
SMILES |
CC1=NC(=CC=C1)C(=O)[N-]C2=NNN=N2.[Na+] |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=NN=N[N-]2.[Na+] |
Synonyms |
6-methyl-N-(1H-tetrazol-5-yl)-2-pyridinecarboxamide 6-MTPC TA 5707 TA 5707F TA-5707 TA-5707F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



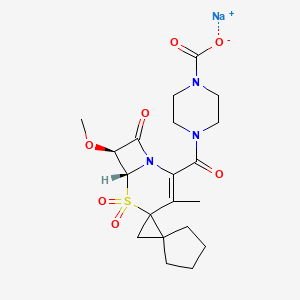
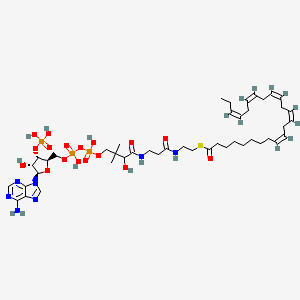

![(1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione](/img/structure/B1261973.png)
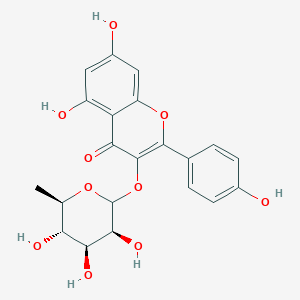
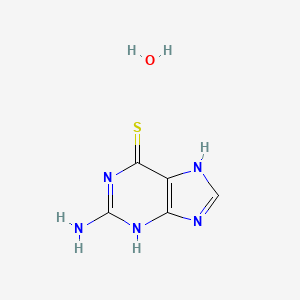

![(6R,7S,8aS)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B1261981.png)

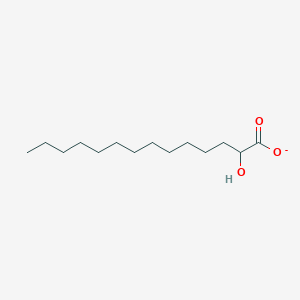
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23S,27R)-27-hydroxy-23-(2-hydroxyacetyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B1261984.png)
